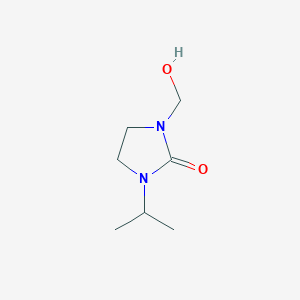
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one, also known as AEZS-129, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine.
作用機序
The mechanism of action of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound inhibits the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the induction of apoptosis and cell cycle arrest. In neuroprotection, this compound inhibits the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. This inhibition leads to the protection of neurons against oxidative stress and neuronal damage. In metabolic disorders, this compound activates the enzyme AMP-activated protein kinase, which is involved in the regulation of glucose and lipid metabolism. This activation leads to the improvement of glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, depending on the area of application. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In neuroprotection, this compound protects against oxidative stress and neuronal damage, leading to the preservation of neuronal function. In metabolic disorders, this compound improves glucose tolerance and insulin sensitivity, leading to the regulation of glucose and lipid metabolism.
実験室実験の利点と制限
The advantages of using (3R,4S)-4-Acetyl-3-ethylazetidin-2-one in lab experiments include its synthetic availability, its potential applications in various areas of medicine, and its well-understood mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as the need for further research to fully understand its efficacy and safety.
将来の方向性
For (3R,4S)-4-Acetyl-3-ethylazetidin-2-one research include the exploration of its potential applications in other areas of medicine, such as cardiovascular disease and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to develop more targeted and effective therapies. Finally, the development of new synthetic methods for this compound may lead to improved efficacy and safety in its use.
合成法
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of ethyl acetoacetate with methylamine to form 3-methyl-4-oxoazetidine. This intermediate is then reacted with ethyl chloroformate to form 3-methyl-4-(ethoxycarbonyl)azetidine. The final step involves the reaction of the intermediate with lithium aluminum hydride to form this compound.
科学的研究の応用
(3R,4S)-4-Acetyl-3-ethylazetidin-2-one has potential applications in various areas of medicine, including cancer treatment, neuroprotection, and metabolic disorders. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells through the induction of apoptosis and cell cycle arrest. In neuroprotection, this compound has been shown to protect against oxidative stress and neuronal damage, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In metabolic disorders, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.
特性
| 116179-68-1 | |
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
(3R,4S)-4-acetyl-3-ethylazetidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-3-5-6(4(2)9)8-7(5)10/h5-6H,3H2,1-2H3,(H,8,10)/t5-,6-/m1/s1 |
InChIキー |
OBKZMIMJXXNXCM-PHDIDXHHSA-N |
異性体SMILES |
CC[C@@H]1[C@H](NC1=O)C(=O)C |
SMILES |
CCC1C(NC1=O)C(=O)C |
正規SMILES |
CCC1C(NC1=O)C(=O)C |
同義語 |
2-Azetidinone, 4-acetyl-3-ethyl-, (3R-trans)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


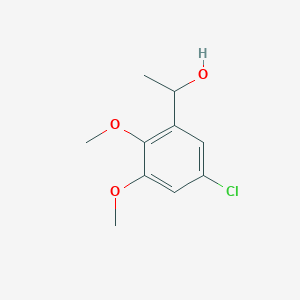
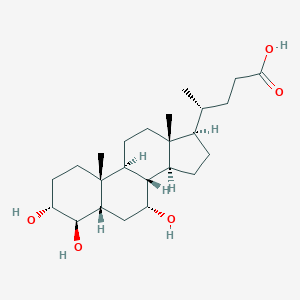
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)

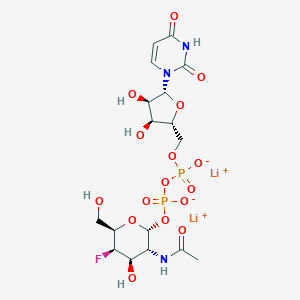
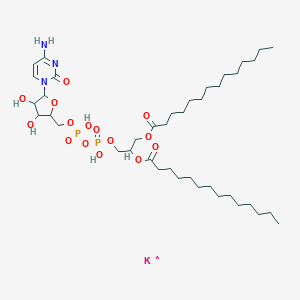

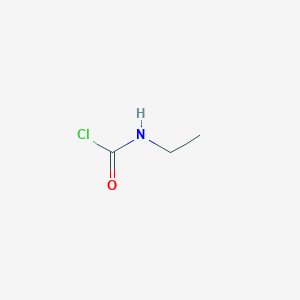
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B54612.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)


